molecular formula C8H5BrClNO3 B8248449 MFCD30478181

MFCD30478181

Cat. No.: B8248449
M. Wt: 278.49 g/mol
InChI Key: QZKYWRIDUFDMCY-UHFFFAOYSA-N
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Description

MFCD30478181 is an organic compound with the molecular formula C8H5BrClNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

MFCD30478181 can be synthesized through several methods. One common approach involves the bromination of 4-chloro-2-nitroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in a solvent like chloroform or acetic acid at elevated temperatures .

Another method involves the nitration of 4-bromo-2-chloroacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

MFCD30478181 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.

    Nitration: A mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products

Mechanism of Action

The mechanism of action of MFCD30478181 involves its interaction with specific molecular targets. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates, which can further interact with biological molecules .

Properties

IUPAC Name

1-(4-bromo-2-chloro-5-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO3/c1-4(12)5-2-8(11(13)14)6(9)3-7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKYWRIDUFDMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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